

Structural Analysis of the Thermorubin Antibiotic: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Thermorubin*

CAS No.: 11006-83-0

Cat. No.: B1234077

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Abstract

Thermorubin is a polyketide antibiotic produced by the thermophilic actinomycete *Thermoactinomyces antibioticus*. It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a compelling candidate for further investigation and development in an era of growing antibiotic resistance. This technical guide provides a comprehensive overview of the structural analysis of **Thermorubin**, detailing its chemical architecture, biosynthetic origins, and molecular interactions with its ribosomal target. The guide summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising antibiotic.

Chemical Structure and Physicochemical Properties

Thermorubin is an aromatic anthracenopyranone with a planar, tetracyclic core. It is characterized by a lack of chiral centers, a feature that simplifies certain aspects of its chemical

synthesis and analysis. The molecule possesses multiple hydroxyl and methoxy groups, contributing to its chemical reactivity and interaction capabilities.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₂₄ O ₁₂	[1]
Molecular Weight	600.5 g/mol	[1]
CAS Number	11006-83-0	[1]
Appearance	Orange-red crystalline solid	[2]
Solubility	Poorly soluble in aqueous media	[3]

Structural Elucidation: A Multi-faceted Approach

The definitive structure of **Thermorubin** and its conformational dynamics, particularly when interacting with its biological target, have been elucidated through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography has been pivotal in determining the three-dimensional structure of **Thermorubin** in complex with the 70S ribosome. These studies have revealed the precise binding site and the conformational changes induced upon binding.

Key Crystallographic Data for **Thermorubin**-70S Ribosome Complex:

Parameter	T. thermophilus 70S Complex	E. coli 70S IC	Reference
PDB ID	4V8A	Not explicitly provided	[2][4]
Resolution	3.2 Å	1.96 Å (cryo-EM)	[2][4]
Method	X-ray Diffraction	Cryo-Electron Microscopy	[2][4]
R-Value	0.228 (work), 0.273 (free)	N/A	[2]

Experimental Protocol: X-ray Crystallography of the **Thermorubin**-70S Ribosome Complex

This protocol is a generalized summary based on published methodologies.[2]

- Isolation and Purification of Components:
 - **Thermorubin** is isolated from cultures of *Thermoactinomyces antibioticus*. [2]
 - 70S ribosomes are purified from a suitable bacterial source, such as *Thermus thermophilus* or *Escherichia coli*. [2][4]
- Crystallization:
 - Purified 70S ribosomes are crystallized using vapor diffusion techniques, typically in the presence of specific buffers, salts, and precipitants (e.g., PEG, MPD). [2]
 - **Thermorubin**, dissolved in an appropriate solvent, is introduced to the ribosome crystals by soaking. [2]
- Data Collection:
 - Crystals are flash-cooled in liquid nitrogen to prevent radiation damage. [2]
 - X-ray diffraction data are collected at a synchrotron source. [2]
- Structure Determination and Refinement:

- The structure is solved using molecular replacement, with a known ribosome structure as the search model.[2]
- The position of **Thermorubin** is determined from the resulting electron density maps.[2]
- The complete structure is then refined using software packages like PHENIX.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While detailed ^1H and ^{13}C NMR assignments for standalone **Thermorubin** are not readily available in the public domain, NMR techniques are fundamental in confirming the connectivity and stereochemistry of polyketides.

General Experimental Protocol: NMR Analysis of a Polyketide Natural Product

This is a generalized protocol and was not specifically found for **Thermorubin**.

- Sample Preparation:
 - A purified sample of the polyketide (1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - A standard (e.g., TMS) may be added for chemical shift referencing.
- Data Acquisition:
 - A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 400-800 MHz).
 - 1D Experiments: ^1H NMR, ^{13}C NMR, and DEPT experiments provide information on the types and numbers of protons and carbons.
 - 2D Experiments:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in stereochemical assignments.
- Data Analysis:
 - Spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign chemical shifts and coupling constants.
 - The collective data is used to piece together the complete chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through fragmentation analysis.

Key Mass Spectrometry Data for **Thermorubin**:

Parameter	Value	Reference
Molecular Formula	C ₃₂ H ₂₄ O ₁₂	[1]
Exact Mass	600.1268 g/mol	[1]

Experimental Protocol: Mass Spectrometry of a Natural Product

This is a generalized protocol and was not specifically found for **Thermorubin**.

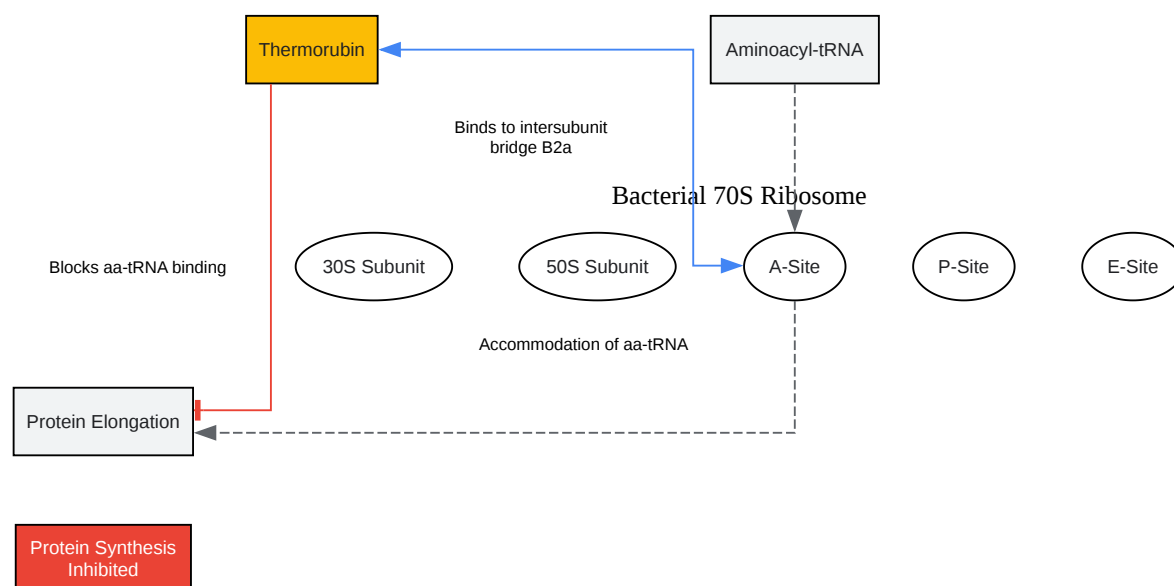
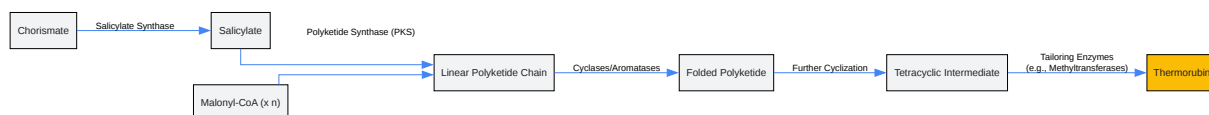
- Sample Preparation:
 - A purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
- Ionization:

- The sample is introduced into the mass spectrometer and ionized. Common techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis:
 - The mass-to-charge ratio (m/z) of the molecular ion is determined, providing the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
- Tandem Mass Spectrometry (MS/MS):
 - The molecular ion is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation - CID).
 - The m/z ratios of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's substructures.

Biosynthesis of Thermorubin

Thermorubin is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthetic gene cluster for **Thermorubin** has been identified, and a putative pathway has been proposed.

The biosynthesis is initiated by a salicylate synthase, which converts chorismate to salicylate, the starter unit for the polyketide chain assembly.[5] This is followed by iterative additions of malonyl-CoA extender units by the PKS machinery. A series of tailoring enzymes, including cyclases, aromatases, and methyltransferases, then modify the polyketide backbone to yield the final tetracyclic structure of **Thermorubin**.



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